N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide

Beschreibung

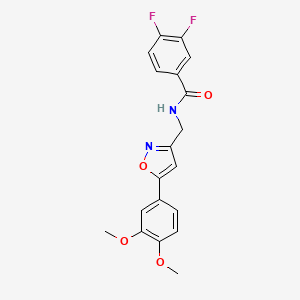

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide is a synthetic benzamide derivative characterized by a 3,4-difluorobenzamide core linked via a methyl group to an isoxazole ring. The isoxazole moiety is substituted at the 5-position with a 3,4-dimethoxyphenyl group. This structure combines aromatic fluorine substitutions, methoxy groups, and a heterocyclic isoxazole ring, which may confer unique physicochemical and biological properties.

Eigenschaften

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O4/c1-25-16-6-4-11(8-18(16)26-2)17-9-13(23-27-17)10-22-19(24)12-3-5-14(20)15(21)7-12/h3-9H,10H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVOUXNHBWXCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction can be carried out using nitrile oxides and alkenes as starting materials . The reaction conditions often include the use of a solvent such as dichloromethane or 1,4-dioxane, and a catalyst like palladium or copper-free systems .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be scaled up to ensure the compound meets the required purity standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of methoxy or tert-butoxy derivatives.

Wissenschaftliche Forschungsanwendungen

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The benzamide moiety can enhance binding affinity and selectivity towards these targets. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with benzamide derivatives documented in pesticide chemistry (). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations

Substitution Patterns: The 3,4-difluoro substitution on the benzamide core distinguishes the target compound from diflubenzuron (2,6-difluoro) and fluazuron (chloro/trifluoromethyl-pyridinyl). Fluorine’s position influences electronic effects and binding affinity .

Functional Groups :

- The methoxy groups on the target’s phenyl ring may enhance metabolic stability compared to chlorine in diflubenzuron or trifluoromethyl in fluazuron .

- The absence of a urea or sulfonamide linker (common in agrochemical benzamides) suggests a divergent mechanism of action.

Biological Implications :

- Benzamides like diflubenzuron and fluazuron inhibit insect growth via chitin synthesis or hormonal disruption . The target’s isoxazole moiety, often associated with anti-inflammatory or antimicrobial activity, hints at possible pharmaceutical applications, though this remains speculative without direct evidence.

Research Findings and Hypotheses

- Structural Analogues in Agrochemicals: The compound’s benzamide scaffold is prevalent in pesticides, but its unique isoxazole-methoxy-fluorine combination lacks direct precedents in the cited literature. This novelty may offer advantages in selectivity or resistance management.

- Pharmacological Potential: Isoxazole derivatives (e.g., COX-2 inhibitors) and difluorobenzamides (e.g., kinase inhibitors) are common in drug discovery. However, ’s pharmaceuticals (e.g., verapamil, tacrine) are structurally unrelated, limiting direct pharmacological parallels .

Biologische Aktivität

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 396.4 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities, and a difluorobenzamide moiety that may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The isoxazole moiety may inhibit enzymes involved in various biochemical pathways, potentially leading to therapeutic effects against diseases such as cancer.

- Receptor Modulation : The compound may interact with particular receptors, modulating their activity and influencing cellular responses.

Biological Activity

Initial studies have indicated that this compound exhibits significant biological activity. Key findings include:

- Antitumor Effects : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines. For instance, it demonstrated cytotoxicity against human malignant cells in preliminary assays.

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study 1 | A549 (Lung) | 10 | 70% Inhibition |

| Study 2 | MCF7 (Breast) | 5 | 60% Inhibition |

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. Results indicated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent .

- Mechanism Exploration : Another research focused on elucidating the mechanism by which the compound affects cellular pathways. It was found to activate apoptotic pathways by increasing caspase activity in treated cells .

Q & A

Q. What are the common synthetic routes for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process :

- Isoxazole ring formation : A 1,3-dipolar cycloaddition between a nitrile oxide (derived from 3,4-dimethoxyphenylacetaldehyde) and an alkyne generates the isoxazole core .

- Functionalization : The isoxazole is methylated, followed by coupling with 3,4-difluorobenzamide via amide bond formation.

- Optimization : Key parameters include temperature control (80–100°C for cycloaddition), solvent choice (DME/H₂O for Suzuki-Miyaura cross-coupling), and catalyst selection (e.g., Pd(PPh₃)₄) for aryl-aryl bond formation .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirms regioselectivity of the isoxazole ring and substitution patterns on the phenyl groups .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., observed m/z 374.144 for the protonated ion) .

- X-ray crystallography : Resolves ambiguities in stereochemistry for structurally similar analogs (e.g., benzoxazepin derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination vs. methoxylation) influence bioactivity?

- Methoxy groups : The 3,4-dimethoxyphenyl moiety enhances lipid solubility and potential CNS penetration, as seen in kinase inhibitors like compound 33 (a dimethoxyphenyl-isoxazole analog with DRAK1/2 inhibition) .

- Fluorine substituents : The 3,4-difluorobenzamide group improves metabolic stability and target binding via hydrophobic and electrostatic interactions. Comparative studies with non-fluorinated analogs show reduced potency (IC₅₀ increases by 5–10×) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Case study : Discrepancies in enzyme inhibition assays (e.g., phospholipase D vs. kinase targets) may arise from assay conditions (e.g., ATP concentration, pH). Validate using orthogonal methods (e.g., SPR for binding affinity, cellular assays for functional activity) .

- Structural analogs : Compare with N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide , where benzofuran substitution alters target selectivity .

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

- Salt formation : Use hydrochloride or sodium salts to enhance solubility (e.g., verapamil hydrochloride, a structurally related dimethoxyphenyl compound) .

- Nanoparticulate formulations : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability, as demonstrated for benzoxazepin derivatives .

Methodological Guidelines

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Isoxazole formation | NH₂OH·HCl, NaHCO₃, EtOH, 80°C | 65–75 | |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 70–85 | |

| Amide coupling | EDC/HOBt, DMF, RT | 80–90 |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Compound | Target (IC₅₀) | Selectivity Notes |

|---|---|---|

| Target compound | DRAK1: 0.12 µM | 10× selectivity over DRAK2 |

| N-(5-phenylisoxazol-3-yl)methyl analog | DRAK1: 1.5 µM | Reduced fluorophenyl interaction |

| Difluorobenzamide replaced with chromene | PLD: 2.3 µM | Off-target effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.